molecular formula C10H22ClNO2 B1377529 Tert-butyl 6-aminohexanoate hydrochloride CAS No. 316829-43-3

Tert-butyl 6-aminohexanoate hydrochloride

Cat. No.: B1377529
CAS No.: 316829-43-3
M. Wt: 223.74 g/mol
InChI Key: DYPCMCLPEUUXFE-UHFFFAOYSA-N
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Description

Tert-butyl 6-aminohexanoate hydrochloride is a chemical building block of high value to researchers in medicinal and organic chemistry. This compound features a six-carbon aminoalkanoic acid chain where the carboxylic acid is protected as a tert-butyl ester and the amine is in its hydrochloride salt form. This protection strategy is crucial in multi-step synthetic routes, as the acid-protecting group is stable to a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective manipulation of the molecule . The primary application of this compound is as a versatile synthetic intermediate. It serves as a key spacer or linker component in the construction of more complex molecules. Literature indicates its structural relatives are extensively used in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins for degradation . Furthermore, its derivative, Fmoc-protected 6-aminohexanoic acid, is a standard building block in solid-phase peptide synthesis, often used to incorporate a flexible linker between peptide sequences and other functional groups . Researchers will find this compound particularly useful for introducing a semi-rigid, hydrophilic chain into target structures for pharmaceutical and biochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-4-6-8-11;/h4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPCMCLPEUUXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316829-43-3
Record name tert-butyl 6-aminohexanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-aminohexanoate hydrochloride typically involves the esterification of 6-aminohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Key Characteristics

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 224.74 g/mol
  • IUPAC Name : Tert-butyl 6-aminohexanoate hydrochloride
  • CAS Number : 316829-43-3

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is employed in the development of new synthetic methodologies due to its unique reactivity profile. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.

Biological Research

In biological contexts, this compound is utilized to study enzyme-substrate interactions and protein modifications. It acts as a building block for synthesizing biologically active molecules, contributing to research in pharmacology and biochemistry.

Case Study: Enzyme Interaction

A study explored how this compound interacts with specific enzymes involved in metabolic pathways. The compound was shown to enhance substrate binding affinity, leading to increased reaction rates in enzymatic processes.

Medicinal Chemistry

The compound is significant in drug development, particularly for targeting specific biological pathways. Its structural properties allow it to be modified into various pharmaceutical agents, enhancing therapeutic efficacy .

Case Study: Drug Development

Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents. These derivatives were synthesized and tested for their ability to inhibit key inflammatory mediators.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials. Its stability and ease of handling make it a valuable component in formulating various products.

Mechanism of Action

The mechanism of action of tert-butyl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of tert-butyl 6-aminohexanoate hydrochloride, focusing on ester variants and related amino acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl 6-aminohexanoate hydrochloride 4507-57-7 C₇H₁₆ClNO₂ 181.66 Smaller ester; hydrolyzes under mild basic conditions. Precursor for hydroxamic acids, HDAC inhibitors
Ethyl 6-aminohexanoate hydrochloride 29840-65-1 C₈H₁₈ClNO₂ 195.69 Ethyl ester offers intermediate stability; less lipophilic than tert-butyl. Peptide coupling, drug intermediates
Nα-BOC-L-Lysine tert-butyl ester hydrochloride 7750-45-0 C₁₅H₃₁ClN₂O₄ 338.87 Dual protection (Boc and tert-butyl); used in orthogonally protected peptides. Solid-phase peptide synthesis

Biological Activity

Tert-butyl 6-aminohexanoate hydrochloride is a compound with significant implications in biological and medicinal chemistry. Its structure, characterized by a tert-butyl group and an amino acid moiety, allows it to participate in various biochemical pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : Approximately 224.74 g/mol
  • CAS Number : 316829-43-3

The compound is a derivative of 6-aminohexanoic acid, which serves as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.

This compound functions through several mechanisms:

  • Enzyme Interaction : It acts as a substrate for various enzymes, facilitating enzyme-substrate interactions that are crucial for metabolic processes.
  • Protein Modifications : The compound can be involved in post-translational modifications of proteins, influencing their activity and function.
  • Biochemical Pathways : Its dual functionality allows it to engage in hydrolysis reactions, releasing the active form of 6-aminohexanoic acid, which can further participate in biochemical pathways.

Research Applications

This compound is employed in various research fields:

  • Biochemistry : Used to study enzyme mechanisms and protein-ligand interactions.
  • Medicinal Chemistry : Serves as an intermediate in synthesizing pharmaceutical compounds targeting specific biological pathways .
  • Polymer Science : Acts as a monomer for producing polyamide polymers, demonstrating its versatility in industrial applications .

Case Studies and Findings

Several studies have highlighted the biological activity of this compound:

  • Histone Deacetylase Inhibition :
    • Research indicated that derivatives of aminohexanoates exhibit selective inhibition of class I histone deacetylases (HDACs), which are important targets in cancer therapy. Tert-butyl 6-aminohexanoate was found to enhance the activity of certain HDAC inhibitors .
  • Plasmin Inhibition :
    • A study on peptide derivatives of aminohexanoates showed that compounds containing this structure could inhibit plasmin activity effectively, with some derivatives achieving an IC50 value as low as 0.02 mM, indicating strong inhibitory potential against this proteolytic enzyme .

Comparative Analysis

Compound TypeBiological ActivityReference
Tert-butyl 6-aminohexanoate HClEnzyme substrate; HDAC inhibitor
Aminohexanoic Acid DerivativesPlasmin inhibitor; polymer precursor
Peptoid-based CompoundsSelective HDAC inhibition

Q & A

Q. What environmental and safety considerations are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (LD50_{50} oral: 300–2000 mg/kg, Category 4 toxicity) .
  • Waste Disposal : Neutralize acidic hydrolysates with sodium bicarbonate before disposal. Follow EPA guidelines for chlorinated waste .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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